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Abstract
Itraconazole (ITZ), a triazole antifungal agent approved by the FDA, has garnered significant

attention for its potent anti-cancer activities.[1][2] Originally designed to inhibit fungal lanosterol

14α-demethylase, its anti-neoplastic effects are attributed to distinct mechanisms, including the

inhibition of critical signaling pathways such as Hedgehog and mTOR, potent anti-angiogenic

activity, and the reversal of multidrug resistance.[3][4][5] This technical guide provides a

comprehensive review of the preclinical and clinical evidence supporting the repurposing of

itraconazole in oncology. It details the molecular mechanisms of action, summarizes

quantitative data from key studies, outlines relevant experimental protocols, and visualizes the

core signaling pathways targeted by the drug.

Introduction
Drug repurposing represents a cost-effective and time-saving strategy in oncology.[3]

Itraconazole, with its well-established safety profile from decades of clinical use in treating

fungal infections, has emerged as a promising candidate for cancer therapy.[2][4] Its anti-

cancer potential was first suggested by its ability to reverse P-glycoprotein-mediated

chemoresistance.[3] Subsequent research has unveiled a multi-targeted profile, positioning

itraconazole as a versatile agent for use in monotherapy or in combination with standard

cytotoxic agents for various malignancies, including non-small cell lung cancer (NSCLC),

prostate cancer, basal cell carcinoma (BCC), and others.[3][5][6]
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Core Mechanisms of Anti-Cancer Activity
Itraconazole's anti-neoplastic effects are not linked to its primary antifungal action but stem

from its ability to modulate several pathways crucial for tumor growth and survival.[3][7]

Inhibition of the Hedgehog (Hh) Signaling Pathway
The Hedgehog pathway is a vital regulator of embryonic development that is typically quiescent

in adult tissues.[8][9] Its aberrant reactivation is a known driver in several cancers, including

basal cell carcinoma and medulloblastoma.[3][7] Itraconazole acts as a potent antagonist of the

Hh pathway by directly targeting the essential transmembrane protein Smoothened (SMO).[7]

[10] Unlike other SMO antagonists like cyclopamine, itraconazole's mechanism involves

preventing the ciliary accumulation of SMO that occurs upon Hh pathway stimulation.[7][10]

This inhibition leads to the downstream suppression of GLI transcription factors, which regulate

genes involved in cell proliferation and survival, such as BCL-2 and Cyclin D1.[9][11]
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Caption: Hedgehog signaling pathway inhibition by Itraconazole.
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Tumor growth beyond 1-2 mm is dependent on angiogenesis, the formation of new blood

vessels.[2][4] Itraconazole was identified as a potent anti-angiogenic agent in a screen of FDA-

approved drugs.[12][13] It exerts this effect through multiple mechanisms:

VEGFR2 Inhibition: Itraconazole inhibits vascular endothelial growth factor (VEGF) signaling

by impairing the proper glycosylation of VEGFR2, which in turn prevents receptor

autophosphorylation and downstream activation.[3]

Endothelial Cell Cycle Arrest: It inhibits the proliferation of human umbilical vein endothelial

cells (HUVECs) by inducing a cell cycle arrest at the G1 phase.[14][15]

Inhibition of 14α-demethylase (14DM): While distinct from its antifungal action, inhibition of

human 14DM, an enzyme involved in cholesterol biosynthesis, has been shown to be

essential for endothelial cell proliferation and may partially mediate itraconazole's anti-

angiogenic effects.[5][15]

In preclinical models of non-small cell lung cancer, oral itraconazole demonstrated significant

single-agent activity, which was associated with a marked reduction in tumor vascularity.[12]

[16]
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Caption: Anti-Angiogenesis via VEGFR2 signaling inhibition.
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Inhibition of mTOR Signaling
The mechanistic target of rapamycin (mTOR) pathway is a central regulator of cell growth,

proliferation, and metabolism, and is frequently hyperactivated in cancer.[17] Itraconazole

inhibits the AKT/mTOR signaling pathway in various cancer cells, including glioblastoma,

endometrial cancer, and melanoma.[3][17][18] This inhibition is thought to be linked to

itraconazole's ability to disrupt intracellular cholesterol trafficking, which is crucial for the proper

localization and activation of AKT at the plasma membrane.[17][19] By suppressing mTOR,

itraconazole can induce autophagy, a cellular self-degradation process that can lead to growth

arrest or cell death in cancer cells.[5][17]

Reversal of Multidrug Resistance (MDR)
Chemoresistance is a major obstacle in cancer therapy, often mediated by the overexpression

of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1).[3] These

transporters function as efflux pumps, reducing intracellular concentrations of cytotoxic drugs.

[4] Itraconazole has been shown to inhibit P-gp, thereby reversing resistance to

chemotherapeutic agents such as docetaxel, daunorubicin, and paclitaxel in various cancer

models, including prostate, ovarian, and breast cancer.[3][4][20]

Preclinical and Clinical Evidence
Itraconazole has demonstrated anti-cancer efficacy in a wide range of preclinical models and

clinical trials, both as a monotherapy and in combination with other agents.

Preclinical Data Summary
In vitro and in vivo studies have quantified the anti-neoplastic effects of itraconazole across

numerous cancer types.
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Cancer Type Model System Key Findings
Quantitative
Data

Citation

Glioblastoma

U87 & C6 cell

lines; Xenograft

mouse model

Dose-dependent

growth arrest;

induction of

autophagy via

AKT-mTOR

inhibition.

IC50 < 5 µM in

multiple cell

lines.

[5]

Non-Small Cell

Lung Cancer

(NSCLC)

HUVEC; Primary

NSCLC

xenografts

Potent inhibition

of endothelial cell

proliferation,

migration, and

tube formation.

Single-agent

tumor growth

reduction by 72-

79% in two

xenograft

models.

[4][12]

NSCLC
LX-14 & LX-7

xenografts

Enhanced anti-

tumor efficacy of

cisplatin.

Cisplatin alone:

48-75% tumor

growth inhibition.

Cisplatin + ITZ:

95-97%

inhibition.

[21]

Melanoma

A375 & SK-MEL-

28 cell lines;

Xenograft model

Inhibited

proliferation and

colony formation;

suppressed Hh,

Wnt, and

PI3K/mTOR

pathways.

Dose-dependent

decrease in

cyclin D1

expression.

[11][18]

Endometrial

Cancer

AN3-CA, HEC-

1A, Ishikawa cell

lines

Suppressed

proliferation by

inhibiting

AKT/mTOR

signaling.

Proliferation

inhibited at 1-10

µM.

[17][19]

Breast Cancer MCF-7 cells;

Murine Ehrlich

Lipid

nanocapsule

M-ITC-LNC

showed

[22]
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tumor model formulation (M-

ITC-LNC)

enhanced tumor

growth inhibition,

apoptosis, and

anti-angiogenic

effects.

significantly

greater

cytotoxicity than

standard ITC

solution.

Prostate Cancer

LNCaP & C4-2B

docetaxel-

resistant cells

Re-sensitized

resistant cells to

docetaxel by

inhibiting ABCB1.

Efficiently

reversed

resistance in

vitro.

[20]

Clinical Data Summary
Clinical trials have provided evidence of itraconazole's benefit in several cancer settings.
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Cancer Type Trial Phase
Treatment
Regimen

Key Outcomes Citation

Metastatic

Castration-

Resistant

Prostate Cancer

Phase II

High-dose (600

mg/day) vs. low-

dose (200

mg/day)

itraconazole.

High-dose arm

met primary

endpoint. PSA

progression-free

survival (PFS)

rate at 24 weeks

was 48%.

Median PFS was

35.9 weeks.

[5]

Basal Cell

Carcinoma
Phase II

Oral itraconazole

for patients with

multiple tumors.

Tumor area

decreased by an

average of 24%

in treated

patients.

[3]

Metastatic Non-

Squamous

NSCLC

Phase II

Pemetrexed +

Itraconazole (200

mg/day) vs.

Pemetrexed

alone.

Combination

therapy showed

improved

disease

stabilization,

increased

median PFS, and

greater overall

survival (OS).

Refractory

Pancreatic

Cancer

Retrospective

Docetaxel,

Gemcitabine,

Carboplatin +

Itraconazole (400

mg/day).

Response rate of

37%. Median OS

of 11.4 months.

[4][23]
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Refractory

Ovarian Cancer
Retrospective

Taxane-based

chemotherapy +

Itraconazole

(400-600

mg/day).

Combination

therapy

prolonged overall

survival.

[3][4]

Recurrent

Ovarian Clear

Cell Carcinoma

Retrospective

Chemotherapy +

Itraconazole (400

mg/day).

Response rate of

44%. Median OS

of 1,047 days.

[4]

Gastric Cancer Retrospective

5-FU-based

chemotherapy

+/- Itraconazole.

Median PFS: 204

days (with ITZ)

vs. 153 days

(without). Median

OS: 382 days vs.

301 days.

[24]

Detailed Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the anti-cancer

effects of itraconazole.

Cell Proliferation Assay (MTT/CCK-8)
Cell Seeding: Plate cancer cells (e.g., A375 melanoma, SGC-7901 gastric) in 96-well plates

at a density of 3,000-5,000 cells/well and incubate for 24 hours to allow attachment.[24][25]

Treatment: Treat cells with serial dilutions of itraconazole (e.g., 0.1 µM to 20 µM) or vehicle

control (DMSO) for 24, 48, or 72 hours.

Reagent Addition: Add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each

well and incubate for 1-4 hours at 37°C. For MTT, subsequently add 150 µL of DMSO to

dissolve formazan crystals.

Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a

microplate reader.
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Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.

Determine the IC50 value using non-linear regression analysis.

Endothelial Cell Tube Formation Assay
Plate Coating: Coat a 96-well plate with Matrigel (50 µL/well) and allow it to polymerize at

37°C for 30 minutes.

Cell Treatment & Seeding: Pre-treat HUVECs with various concentrations of itraconazole or

vehicle control for 1-2 hours. Seed the treated HUVECs (1.5 x 10^4 cells/well) onto the

Matrigel-coated plate.

Incubation: Incubate the plate at 37°C for 6-18 hours to allow for the formation of capillary-

like structures.

Imaging & Analysis: Photograph the tube networks using an inverted microscope. Quantify

the degree of tube formation by measuring parameters such as total tube length, number of

junctions, and number of loops using image analysis software (e.g., ImageJ).[12]

Western Blot Analysis for Protein Expression
Cell Lysis: Treat cells with itraconazole for a specified time, then wash with ice-cold PBS and

lyse with RIPA buffer containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA

protein assay.

SDS-PAGE & Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-

polyacrylamide gel and transfer the proteins to a PVDF membrane.

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate with primary antibodies (e.g., anti-p-AKT, anti-p-mTOR, anti-Gli1, anti-β-actin)

overnight at 4°C.

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for

1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL)

substrate and an imaging system.[18][25]
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In Vivo Tumor Xenograft Model
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 NSCLC or melanoma

cells) into the flank of 6-8 week old immunocompromised mice (e.g., athymic nude or

NOD/SCID).

Tumor Growth & Randomization: Monitor tumor growth. When tumors reach a palpable size

(e.g., 100-150 mm³), randomize mice into treatment groups (e.g., vehicle control,

itraconazole, chemotherapy, combination).

Treatment Administration: Administer itraconazole orally (e.g., via gavage) daily. Administer

chemotherapy (e.g., cisplatin, intraperitoneally) according to its specific schedule.[12][16]

Monitoring & Endpoint: Measure tumor volume with calipers 2-3 times per week. Monitor

animal body weight and overall health. At the end of the study (or when tumors reach a

predetermined size), euthanize the mice and harvest tumors for downstream analysis (e.g.,

IHC, Western blot).

Analysis: Calculate tumor growth inhibition (TGI) and perform statistical analysis to compare

treatment groups.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 16 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3206167/
https://pubmed.ncbi.nlm.nih.gov/21896639/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b100856?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro Evaluation

In Vivo Evaluation

Cell Proliferation
Assays (MTT/CCK-8)

Determine IC50

Mechanism Assays
(Western Blot, Flow Cytometry)

Angiogenesis Assays
(Tube Formation, Migration)

Tumor Xenograft Model
(e.g., Nude Mice)

Treatment Administration
(Oral Gavage)

Monitor Tumor Growth
& Animal Health

Endpoint Analysis
(Tumor Excision, IHC, etc.)

Data Analysis &
Conclusion

Hypothesis:
Itraconazole has

anti-cancer activity

Click to download full resolution via product page

Caption: General preclinical workflow for evaluating Itraconazole.
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Conclusion and Future Directions
The cumulative evidence strongly supports the repositioning of itraconazole as a multifaceted

anti-cancer agent. Its ability to concurrently inhibit angiogenesis, the Hedgehog and mTOR

pathways, and reverse chemoresistance makes it an attractive candidate for combination

therapies.[3][4] While promising results have been observed in several malignancies, further

large-scale, randomized controlled trials are necessary to definitively establish its role in

standard oncology practice. Future research should also focus on optimizing dosing schedules,

exploring novel formulations like nanoparticles to improve bioavailability and efficacy, and

identifying predictive biomarkers to select patient populations most likely to benefit from

itraconazole treatment.[26][27]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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